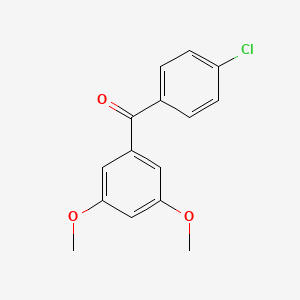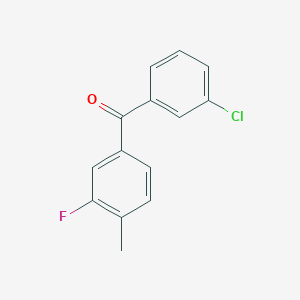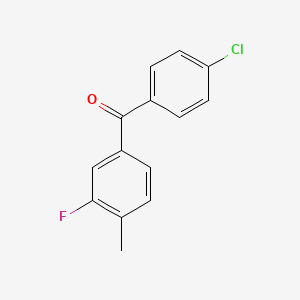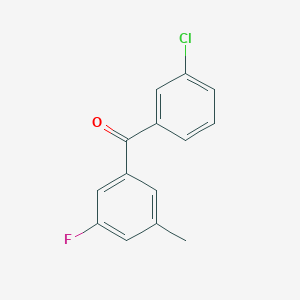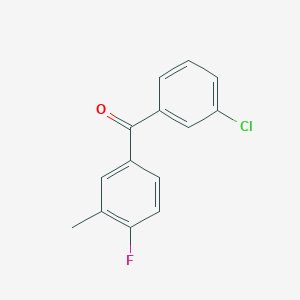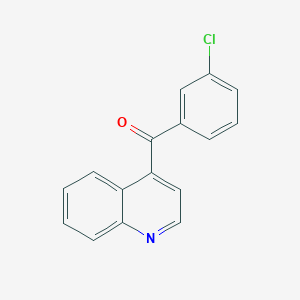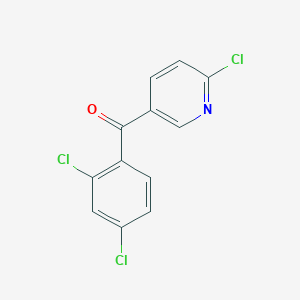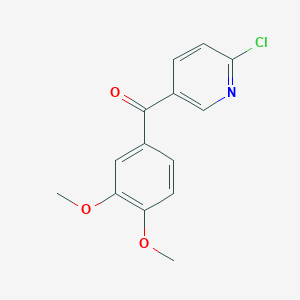
3-(3-Chlorophenyl)-2'-methylpropiophenone
Übersicht
Beschreibung
3-(3-Chlorophenyl)-2'-methylpropiophenone, also known as 3-Chloro-2'-methylpropiophenone, is a synthetic compound with potential applications in a variety of scientific research fields. It is a white solid with a molecular weight of 262.6 g/mol and a melting point of 61-62°C. It is a derivative of propiophenone and is structurally related to other compounds such as 2-methylpropiophenone, 2-chloropropiophenone, and 3-chloropropiophenone. This compound is a versatile compound used in the synthesis of a variety of compounds and has been studied for its potential applications in various scientific research areas.
Wissenschaftliche Forschungsanwendungen
Catalytic Arylation Reactions
One study delves into the palladium-catalyzed reaction involving 2-hydroxy-2-methylpropiophenone, a compound closely related to 3-(3-Chlorophenyl)-2'-methylpropiophenone. This reaction results in a unique multiple arylation via successive C-C and C-H bond cleavages, leading to the synthesis of 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones. Such reactions are pivotal in creating complex organic compounds with potential applications in material science and pharmaceuticals (H. Wakui, et al., 2004).
Solvent-Free Synthesis Techniques
Another piece of research highlights the mechanical solvent-free synthesis of new derivatives involving a base-catalyzed Claisen-Schmidt condensation of 2-hydroxypropiophenone with various aromatic aldehydes. This technique emphasizes the remarkable reaction rate achieved by grinding, which not only reduces reaction time but also presents an eco-friendly approach by eliminating solvent use. Such methodologies are crucial for sustainable chemistry and pharmaceutical synthesis (L. K. Amole, et al., 2019).
Environmental Applications
Research into the determination of phenolic compounds in water and industrial effluents showcases the relevance of derivatives of this compound in environmental analysis. The study employs polymeric liquid-solid extraction cartridges for the efficient isolation and quantification of priority phenolic pollutants, underlining the compound's utility in environmental monitoring and pollution control strategies (M. Castillo, et al., 1997).
Advanced Organic Syntheses
The exploration of acylation and alkylation reactions of related compounds, such as 1,3-dimethoxybenzene with 3-halo- and 3-ethoxypropionic acids, reflects the chemical versatility of this compound analogs. These reactions pave the way for synthesizing complex organic molecules with potential applications in drug development and material science (T. R. Kasturi, K. Damodaran, 1969).
Electrochemical Sensors
A notable study focused on the development of a voltammetric sensor for 2-phenylphenol, using a carbon paste electrode modified with a composite of Fe3O4 nanoparticles and ionic liquid. This research underscores the potential of compounds structurally related to this compound in fabricating sensitive and selective sensors for environmental pollutants (H. Karimi-Maleh, et al., 2019).
Wirkmechanismus
Target of Action
It is structurally similar to carbonyl cyanide m-chlorophenyl hydrazone (cccp), which is known to inhibit oxidative phosphorylation .
Mode of Action
CCCP, a compound similar to 3-(3-Chlorophenyl)-2’-methylpropiophenone, acts as an ionophore and reduces the ability of ATP synthase to function optimally . It causes an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain .
Biochemical Pathways
The compound’s interaction with its targets affects the electron transport chain, a crucial biochemical pathway in cellular respiration . This disruption leads to a decrease in ATP production, affecting energy-dependent cellular processes .
Pharmacokinetics
Similar compounds are known to have good absorption but low systemic bioavailability due to extensive hepatic first-pass metabolism .
Result of Action
The compound’s action results in a decrease in ATP production, which can lead to cellular stress and potentially cell death . This effect is used in research to study cellular responses to stress and the mechanisms of cell death .
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-1-(2-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDGNWQPZJUIQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644410 | |
| Record name | 3-(3-Chlorophenyl)-1-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898762-12-4 | |
| Record name | 3-(3-Chlorophenyl)-1-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




